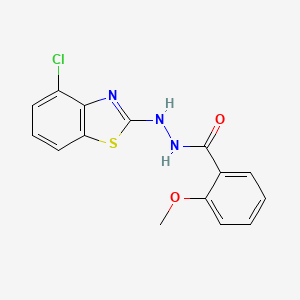

N'-(4-chloro-1,3-benzothiazol-2-yl)-2-methoxybenzohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Chemical Reactions Analysis

The chemical reactions involving “N’-(4-chloro-1,3-benzothiazol-2-yl)-2-methoxybenzohydrazide” are not detailed in the sources I found .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, density, etc. Unfortunately, this information for “N’-(4-chloro-1,3-benzothiazol-2-yl)-2-methoxybenzohydrazide” is not available in the sources I found .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Activities

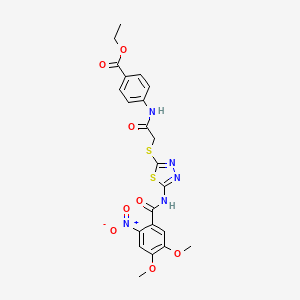

Studies have demonstrated the antimicrobial and antifungal potentials of benzothiazole derivatives, highlighting their significance in medicinal chemistry. Patel, Agravat, and Shaikh (2011) synthesized pyridine derivatives incorporating benzothiazole, showing variable and modest activity against bacteria and fungi, suggesting the potential of such compounds in developing new antimicrobial agents [Patel, Agravat, & Shaikh, 2011]. Similarly, Obasi et al. (2017) synthesized N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes, which displayed significant antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus [Obasi et al., 2017].

Anticancer Properties

The anticancer activity of benzothiazole derivatives has been a focus due to their potential to inhibit the growth of various cancer cell lines. Salahuddin et al. (2014) explored benzimidazole derivatives for in vitro anticancer evaluation, discovering compounds with significant activity on breast cancer cell lines [Salahuddin et al., 2014]. Osmaniye et al. (2018) synthesized benzothiazole acylhydrazones and investigated their probable anticancer activity, demonstrating cytotoxic activity against various cancer cell lines and identifying pathways of cell death [Osmaniye et al., 2018].

Neuroprotective and Anticonvulsant Effects

Research has also highlighted the neuroprotective and anticonvulsant effects of benzothiazole derivatives. Hassan, Khan, and Amir (2012) synthesized N-(substituted benzothiazol-2-yl)amide derivatives, evaluating their anticonvulsant and neuroprotective effect. One compound demonstrated promising results, indicating a potential pathway for developing safer anticonvulsants with neuroprotective effects [Hassan, Khan, & Amir, 2012].

Agricultural Applications

In the agricultural domain, Campos et al. (2015) investigated the use of solid lipid nanoparticles and polymeric nanocapsules for the sustained release of carbendazim and tebuconazole, fungicides widely used in agriculture. The study highlighted the benefits of these carrier systems, including modified release profiles and reduced toxicity, offering new options for the treatment and prevention of fungal diseases in plants [Campos et al., 2015].

Safety And Hazards

Eigenschaften

IUPAC Name |

N'-(4-chloro-1,3-benzothiazol-2-yl)-2-methoxybenzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3O2S/c1-21-11-7-3-2-5-9(11)14(20)18-19-15-17-13-10(16)6-4-8-12(13)22-15/h2-8H,1H3,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NABUNDXYTRHZKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NNC2=NC3=C(S2)C=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(4-chloro-1,3-benzothiazol-2-yl)-2-methoxybenzohydrazide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)tetrahydrothiophene 1,1-dioxide](/img/structure/B2953325.png)

![Methyl 2'-amino-1-ethyl-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2953338.png)

![N,N,2-trimethyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7(6H)-sulfonamide](/img/structure/B2953339.png)